[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
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Overview
Description
[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a chemical compound with the molecular formula C15H31NO2Si. It is known for its use in various synthetic and research applications due to its unique structural properties. The compound is often utilized in organic synthesis and as a precursor in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is catalyzed by imidazole in a solvent such as dimethylformamide (DMF). The process involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected by reacting with TBDMS-Cl in the presence of imidazole and DMF.
Formation of Intermediate: The intermediate compound is formed through a series of reactions involving the addition of various reagents and catalysts.
Final Product: The final product, this compound, is obtained after purification and isolation
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of functional groups using reagents like thionyl chloride (SOCl2) or trimethylsilyl trifluoromethanesulfonate
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, trimethylsilyl trifluoromethanesulfonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in organic synthesis.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of [3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves the protection of hydroxyl groups through the formation of a silyl ether. This protection is crucial in multi-step organic synthesis to prevent unwanted reactions at the hydroxyl site. The compound interacts with molecular targets through the formation of stable silyl ethers, which can be selectively deprotected under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
- tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
Uniqueness
[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is unique due to its specific structural configuration, which provides enhanced stability and selectivity in protecting hydroxyl groups compared to other silylating agents. Its use in the synthesis of complex molecules and biologically active compounds highlights its importance in both research and industrial applications .
Properties
Molecular Formula |
C15H31NO2Si |
---|---|
Molecular Weight |
285.50 g/mol |
IUPAC Name |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C15H31NO2Si/c1-14(2,3)19(4,5)18-11-13-7-9-15(12-17)8-6-10-16(13)15/h13,17H,6-12H2,1-5H3 |
InChI Key |
UEZMBVPCOJWAER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC2(N1CCC2)CO |
Origin of Product |
United States |
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